

N-Desethyl Chloroquine Hydrochloride synthesis protocol

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Compound of Interest

Compound Name:	<i>N-Desethyl Chloroquine Hydrochloride</i>
CAS No.:	15912-96-6
Cat. No.:	B3419837

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An Application Note and Detailed Protocol for the Synthesis of **N-Desethyl Chloroquine Hydrochloride**

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the synthesis of **N-Desethyl Chloroquine Hydrochloride**, a primary metabolite of the antimalarial drug Chloroquine. This protocol is intended for researchers, chemists, and professionals in drug development who require a reliable method for preparing this compound for analytical, metabolic, or further derivatization studies. The synthesis is based on established chemical principles, starting from the commercially available 4,7-dichloroquinoline.

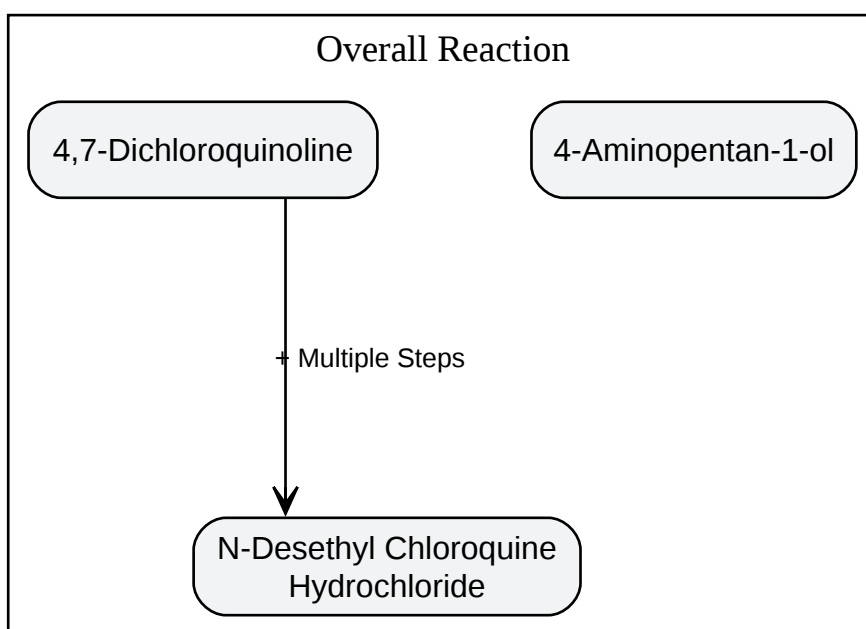
N-Desethyl Chloroquine is formed in vivo through the metabolic N-dealkylation of Chloroquine, a process primarily mediated by cytochrome P450 enzymes such as CYP2C8 and CYP3A4.[1][2][3] As an active metabolite, it possesses antiplasmodial activity and is crucial for understanding the overall pharmacological and toxicological profile of Chloroquine.[1][4][5] This

guide details a robust multi-step synthesis that yields the target compound, culminating in its conversion to the stable hydrochloride salt for ease of handling and storage.

I. Synthetic Strategy Overview

The synthesis follows a logical and well-documented pathway involving a series of nucleophilic substitution reactions. The core of the strategy is the construction of the substituted diamine side chain and its subsequent attachment to the 4-position of the 7-chloroquinoline nucleus.

The overall synthetic transformation is depicted below:



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Caption: High-level overview of the synthesis of N-Desethyl Chloroquine HCl.

The detailed pathway involves three main stages:

- Formation of an Alcohol Intermediate: Nucleophilic substitution of the C4-chloro group of 4,7-dichloroquinoline with 4-aminopentan-1-ol.
- Conversion to a Bromo Intermediate: Transformation of the terminal alcohol group on the side chain into a more reactive bromide, which serves as a leaving group.

- Final Side Chain Installation and Salt Formation: Reaction of the bromo intermediate with ethylamine to form the N-Desethyl Chloroquine free base, followed by conversion to the hydrochloride salt.

II. Materials and Equipment

Reagents and Chemicals

- 4,7-Dichloroquinoline ($\geq 98\%$)
- 4-Aminopentan-1-ol ($\geq 97\%$)
- Hydrobromic acid (48% aqueous solution)
- Sulfuric acid (concentrated, 98%)
- Ethylamine solution (70% in water)
- Dichloromethane (DCM, ACS grade)
- Methanol (ACS grade)
- Ethanol (ACS grade)
- Ethyl acetate (EtOAc, ACS grade)
- Sodium sulfate (anhydrous)
- Sodium hydroxide (pellets)
- Hydrochloric acid (e.g., 2M solution in diethyl ether or as gas)
- Silica gel for column chromatography (60 Å, 230-400 mesh)
- Deionized water

Laboratory Equipment

- Round-bottom flasks (various sizes)

- Reflux condenser
- Magnetic stirrer with heating mantle
- Separatory funnel
- Rotary evaporator
- Glass funnel and filter paper
- Column chromatography setup
- Thin Layer Chromatography (TLC) plates (silica gel coated)
- pH meter or pH paper
- Standard laboratory glassware (beakers, graduated cylinders, etc.)
- Fume hood
- Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

III. Detailed Experimental Protocol

This protocol is adapted from established synthetic procedures for chloroquine analogues.^[6]

Step 1: Synthesis of 4-(7-chloroquinolin-4-ylamino)pentan-1-ol (Intermediate I)

Rationale: This step involves a nucleophilic aromatic substitution reaction where the amino group of 4-aminopentan-1-ol displaces the highly reactive chlorine atom at the C4 position of the quinoline ring. The C4 chlorine is significantly more labile than the C7 chlorine due to the electron-withdrawing effect of the ring nitrogen. The reaction is typically performed neat at high temperatures to drive it to completion.

Procedure:

- In a round-bottom flask, combine 4,7-dichloroquinoline (e.g., 25.9 g, 0.131 mol) and 4-aminopentan-1-ol (e.g., 27 g, 0.262 mol, 2 equivalents).
- Heat the reaction mixture to 140 °C with continuous stirring for approximately 5 hours. Monitor the reaction progress using TLC (e.g., mobile phase 10:1 DCM/Methanol).
- After completion, cool the mixture to about 100 °C and carefully pour it into 100 mL of water while stirring to induce crystallization.
- Collect the resulting solid by vacuum filtration and wash thoroughly with water (3 x 50 mL) to remove excess starting amine.
- Recrystallize the crude product from a suitable solvent system like methanol/ethanol to yield Intermediate I as a colorless solid.

Step 2: Synthesis of N-(5-bromopentan-2-yl)-7-chloroquinolin-4-amine hydrobromide (Intermediate II)

Rationale: The primary alcohol of Intermediate I is converted to a bromide using a strong acid mixture (HBr/H₂SO₄). The bromide is an excellent leaving group, setting the stage for the final nucleophilic substitution with ethylamine. Concentrated sulfuric acid acts as a dehydrating agent.

Procedure:

- In a flask placed in a fume hood, prepare an acid solution by carefully adding concentrated H₂SO₄ (e.g., 9.7 mL) to 48% hydrobromic acid (e.g., 45.5 mL).
- Dissolve Intermediate I (e.g., 13 g, 49.1 mmol) in the prepared acid solution.
- Rapidly heat the solution to 105 °C and maintain this temperature with vigorous stirring for 15 minutes.
- Cool the reaction mixture to room temperature and dilute it with 50 mL of water.
- Extract the product into dichloromethane (6 x 50 mL).

- Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield Intermediate II, typically as a grey solid.

Step 3: Synthesis of N⁴-(7-chloroquinolin-4-yl)-N¹-ethylpentane-1,4-diamine (N-Desethyl Chloroquine Free Base)

Rationale: This is the final step in constructing the side chain. The bromo-intermediate (Intermediate II) undergoes a nucleophilic substitution reaction with ethylamine. A large excess of ethylamine is used to act as both the nucleophile and the base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

Procedure:

- Dissolve Intermediate II (e.g., 11 g, 26.92 mmol) in methanol (100 mL) in a suitable flask.
- Cool the solution in an ice/water bath and slowly add a 70% aqueous solution of ethylamine (e.g., 110 mL).
- Allow the reaction to warm to room temperature and stir for 8 hours. Monitor by TLC until the starting material is consumed.
- Remove the solvent and excess ethylamine by co-evaporation with ethanol (3 x 150 mL) on a rotary evaporator. This will yield the crude free base as a solid.
- Purify the crude product by column chromatography on silica gel, eluting with a solvent system such as DCM/saturated methanolic ammonia (e.g., 10:0.3) to afford the pure N-Desethyl Chloroquine free base.^[6]

Step 4: Conversion to N-Desethyl Chloroquine Hydrochloride

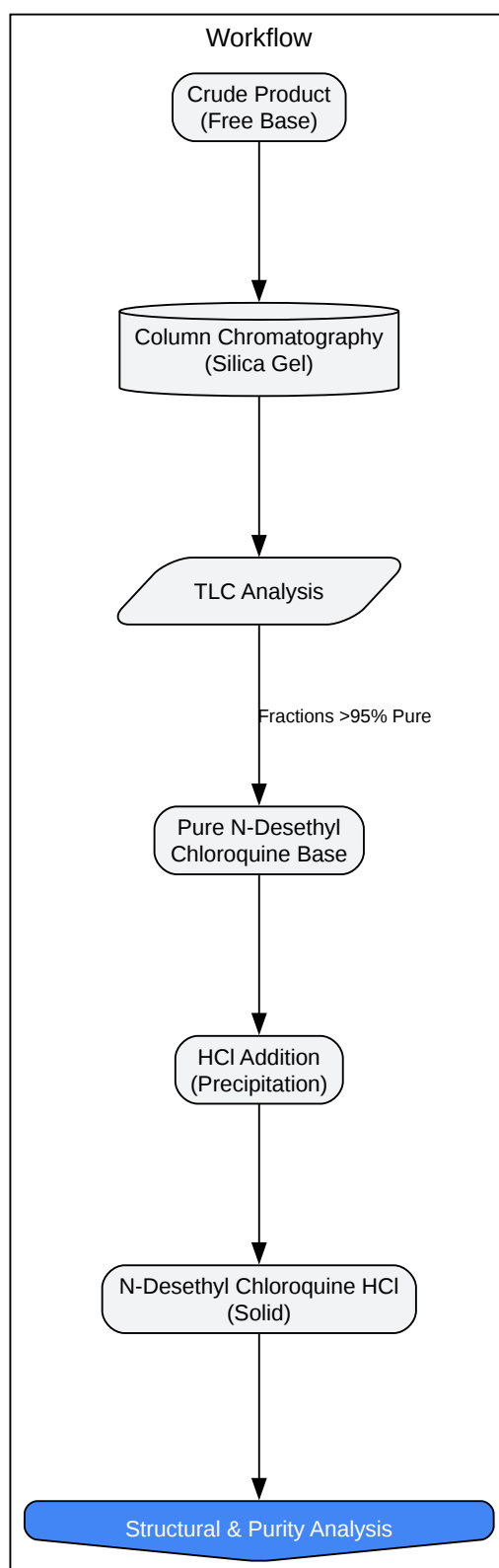
Rationale: The free base is converted to its hydrochloride salt to improve its stability, crystallinity, and water solubility, which are desirable properties for an analytical standard. This is achieved by protonating the basic nitrogen atoms with hydrochloric acid.

Procedure:

- Dissolve the purified free base in a minimal amount of a suitable solvent like anhydrous ethanol or diethyl ether.
- Slowly add a solution of HCl in diethyl ether (e.g., 2M) or bubble HCl gas through the solution while stirring.
- The hydrochloride salt will precipitate out of the solution.
- Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product, **N-Desethyl Chloroquine Hydrochloride**.

IV. Purification and Characterization Workflow

The identity and purity of the synthesized compound must be confirmed through rigorous analytical methods.



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Caption: Workflow for the purification and analysis of N-Desethyl Chloroquine HCl.

Analytical Data Summary

The following table summarizes the expected analytical data for N-Desethyl Chloroquine and its hydrochloride salt.

Property	Expected Value
Chemical Formula	C ₁₆ H ₂₂ ClN ₃ (Free Base) / C ₁₆ H ₂₃ Cl ₂ N ₃ (HCl Salt)
Molecular Weight	291.8 g/mol (Free Base) / 328.28 g/mol (HCl Salt)
Appearance	Off-white to pale yellow solid
Purity (HPLC)	≥95% ^[1]
¹ H NMR	Consistent with the structure of N ⁴ -(7-chloroquinolin-4-yl)-N ¹ -ethylpentane-1,4-diamine. ^[6]
Mass Spectrometry	[M+H] ⁺ = 292.15 (for Free Base)

V. Safety Precautions

- **Handling Chemicals:** All manipulations should be performed in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- **Corrosive Reagents:** Concentrated acids (H₂SO₄, HBr) are highly corrosive and must be handled with extreme care. Always add acid to water, not the other way around.
- **Flammable Solvents:** Organic solvents like DCM, methanol, and ether are flammable. Keep them away from ignition sources.
- **Waste Disposal:** Dispose of all chemical waste according to institutional and local environmental regulations.

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